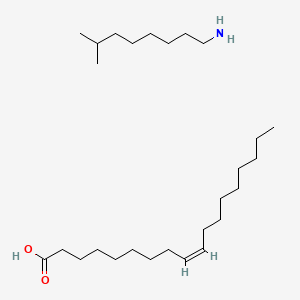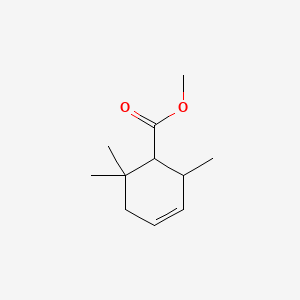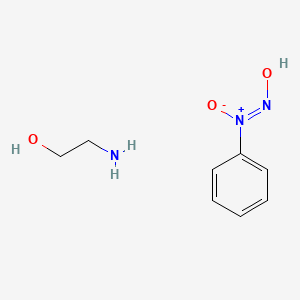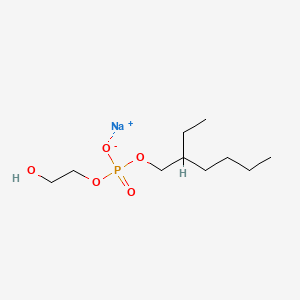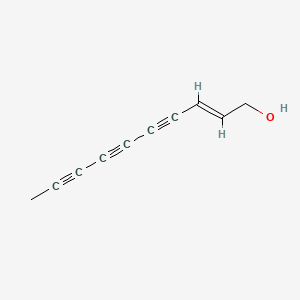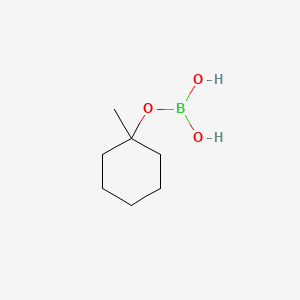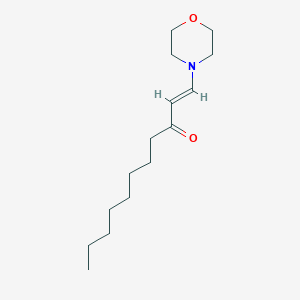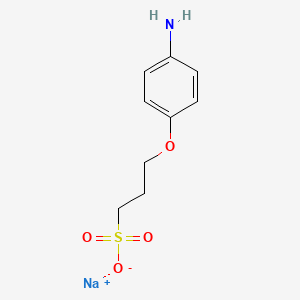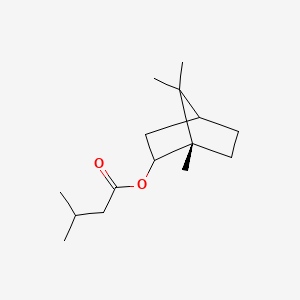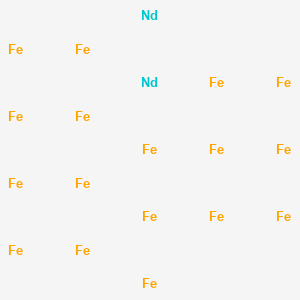
Einecs 235-054-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of iron compound with neodymium (17:2) involves specific synthetic routes and reaction conditions. One common method includes the high-temperature reaction of iron and neodymium in a controlled environment. The reaction typically occurs at temperatures around 1210°C, ensuring the formation of the desired compound . Industrial production methods may involve similar high-temperature processes, often in specialized furnaces designed to handle the reactive nature of the elements involved.
Chemical Reactions Analysis
Iron compound with neodymium (17:2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For instance, oxidation reactions with oxygen can lead to the formation of oxides, while reduction reactions with hydrogen can produce metallic iron and neodymium. Substitution reactions may involve halogens, resulting in the formation of halide compounds. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Iron compound with neodymium (17:2) has numerous scientific research applications. In chemistry, it is used as a catalyst in various reactions, enhancing reaction rates and selectivity. In biology, this compound is studied for its potential role in magnetic resonance imaging (MRI) as a contrast agent. In medicine, it is explored for its potential therapeutic applications, including targeted drug delivery systems. Industrially, iron compound with neodymium (17:2) is utilized in the production of high-strength magnets, which are essential components in various electronic devices and machinery .
Mechanism of Action
The mechanism of action of iron compound with neodymium (17:2) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the breaking and forming of chemical bonds, thereby accelerating reactions. In MRI, the compound enhances the contrast of images by interacting with magnetic fields, improving the visibility of internal structures. In therapeutic applications, the compound’s magnetic properties enable targeted delivery of drugs to specific sites within the body, minimizing side effects and improving treatment efficacy .
Comparison with Similar Compounds
Iron compound with neodymium (17:2) can be compared with other similar compounds, such as iron compound with neodymium (17:3) and iron compound with neodymium (16:2). While these compounds share some similarities in their chemical composition and properties, iron compound with neodymium (17:2) is unique in its specific ratio of iron to neodymium, which imparts distinct magnetic and catalytic properties. This uniqueness makes it particularly valuable in applications requiring high-strength magnets and efficient catalysts .
Properties
CAS No. |
12063-74-0 |
|---|---|
Molecular Formula |
Fe17Nd2 |
Molecular Weight |
1237.8 g/mol |
IUPAC Name |
iron;neodymium |
InChI |
InChI=1S/17Fe.2Nd |
InChI Key |
BJBWBYJKDGDLPD-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Nd].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


